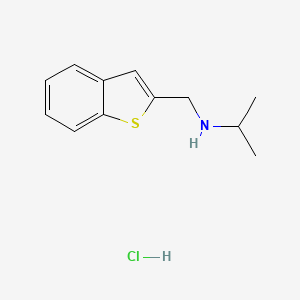

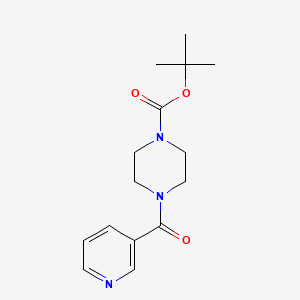

N'-(6-氯-1,3-苯并噻唑-2-基)-N,N-二甲基乙烷-1,2-二胺

描述

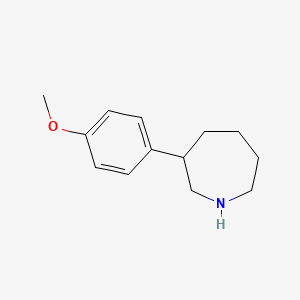

N-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as CBR-2092, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating the mechanisms of certain biological processes and as a potential therapeutic agent for certain diseases.

科学研究应用

1. Medicinal Chemistry

- Summary of the application : Benzothiazole derivatives have been synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

- Methods of application : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . For example, one synthesis involved dissolving a benzothiazole derivative and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .

- Results or outcomes : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa was low compared to the standard .

2. Biological and Pharmacological Properties

- Summary of the application : Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

- Methods of application : Benzothiazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .

- Results or outcomes : A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole and related compounds as anticancer agents .

3. Synthesis of Dispersed Azo Compounds

- Summary of the application : Benzothiazole based dispersed azo compounds were synthesized by diazotization of benzothiazole derivatives .

- Methods of application : The synthesis involved diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction in the temperature range of 0–5 °C .

- Results or outcomes : The chemical structure of the prepared molecules was characterized by various analytical and spectroscopic techniques .

4. Anti-Inflammatory and Analgesic Activities

- Summary of the application : A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

- Methods of application : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . For example, one synthesis involved dissolving a benzothiazole derivative and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .

- Results or outcomes : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa was low compared to the standard .

5. Antibacterial Activity

- Summary of the application : Benzothiazole-containing analogues of Triclocarban (TCC) have been synthesized and shown to have potent antibacterial activity .

- Methods of application : The compounds were synthesized and their antibacterial activity was evaluated against Staphylococcus aureus and Enterococcus faecalis .

- Results or outcomes : Among the studied compounds, some showed higher antimicrobial activity against Staphylococcus aureus than TCC, with MIC values of 8 µg/mL versus 16 µg/mL of TCC . One compound was much more active than TCC against Enterococcus faecalis .

6. Anti-Ulcerogenic Activities

- Summary of the application : A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

- Methods of application : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . For example, one synthesis involved dissolving a benzothiazole derivative and an appropriate aromatic acid in phosphorus oxychloride and refluxing for 20 hours .

- Results or outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

7. Antitumor Properties

- Summary of the application : Diarylureas, commonly known for their antitumor properties, have been used in personal care products for over 60 years . Triclocarban (TCC), a polychlorinated aromatic antimicrobial that has been used in personal care products, belongs to the class of diarylureas .

- Methods of application : TCC has been used in personal care products for the prevention of spoilage and infections as it perturbs microbial fatty acid synthesis and cell membrane formation of microbes .

- Results or outcomes : TCC has been recently proposed for a repositioning to antimicrobial and/or for the treatment of COVID-19 .

属性

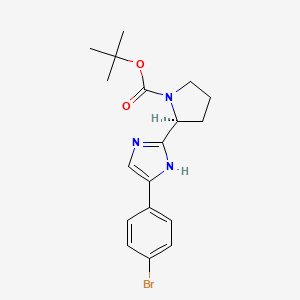

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKIXSHRWVIJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)